molecular formula C19H36Sn B1617936 Tricyclohexyl(methyl)stannane CAS No. 35569-07-4

Tricyclohexyl(methyl)stannane

Cat. No.: B1617936
CAS No.: 35569-07-4
M. Wt: 383.2 g/mol
InChI Key: KHOIFEACBCQMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclohexyl(methyl)stannane is an organotin compound characterized by the presence of three cyclohexyl groups and one methyl group bonded to a central tin atom. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexyl(methyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organic halide with an organotin compound in the presence of a palladium catalyst. The general reaction conditions include the use of a palladium phosphine catalyst and a suitable solvent, such as tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the Stille coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyl(methyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclohexyl(methyl)stannane has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tricyclohexyl(methyl)stannane involves its ability to form stable carbon-tin bonds, which are crucial in coupling reactions. The compound acts as a nucleophile, attacking electrophilic centers in organic halides to form new carbon-carbon bonds. The palladium catalyst facilitates the reaction by coordinating with the tin atom and the organic halide, promoting the transfer of the organic group from the tin to the halide .

Comparison with Similar Compounds

  • Tributyltin chloride
  • Triphenyltin chloride
  • Trimethyltin chloride

Comparison: Tricyclohexyl(methyl)stannane is unique due to its three cyclohexyl groups, which provide steric hindrance and influence its reactivity. Compared to tributyltin chloride and triphenyltin chloride, this compound exhibits different reactivity patterns and stability. Its steric bulk can affect the rate and outcome of coupling reactions, making it suitable for specific synthetic applications .

Properties

IUPAC Name

tricyclohexyl(methyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H11.CH3.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOIFEACBCQMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310556
Record name Tricyclohexylmethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35569-07-4
Record name Tricyclohexylmethylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35569-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, tricyclohexylmethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035569074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclohexylmethylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclohexyl(methyl)stannane
Reactant of Route 2
Tricyclohexyl(methyl)stannane
Reactant of Route 3
Tricyclohexyl(methyl)stannane
Reactant of Route 4
Tricyclohexyl(methyl)stannane
Reactant of Route 5
Tricyclohexyl(methyl)stannane
Reactant of Route 6
Tricyclohexyl(methyl)stannane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.